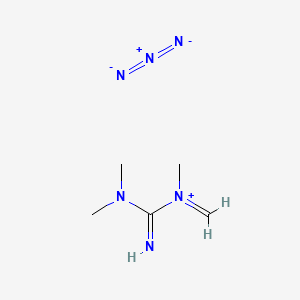

1,1,3,3-Tetramethylguanidinium azide

説明

Contextualization within Guanidinium (B1211019) Chemistry and Azide (B81097) Reactivity Paradigms

The chemical behavior of 1,1,3,3-tetramethylguanidinium azide is best understood by considering the distinct characteristics of its constituent ions. The cation is the conjugate acid of 1,1,3,3-tetramethylguanidine (B143053) (TMG), an organic compound recognized as a strong, sterically hindered, non-nucleophilic base. wikipedia.orga2bchem.com The high basicity of TMG is reflected in the pKa of its conjugate acid, which is approximately 13.0. wikipedia.org This strong basicity results in a stable cation where the positive charge is delocalized over the central carbon and three nitrogen atoms. The four methyl groups contribute to its steric bulk, a feature that renders the cation non-coordinating. researchgate.net

The azide anion (N₃⁻) is a pseudohalide known for its exceptional versatility in chemical transformations. It functions as a potent nucleophile in substitution and addition reactions and is a key 1,3-dipole in cycloaddition reactions, most notably for the synthesis of nitrogen-rich heterocycles like triazoles and tetrazoles. organic-chemistry.orgmerckmillipore.comresearchgate.net The combination of the large, non-coordinating 1,1,3,3-tetramethylguanidinium cation with the azide anion creates a unique salt. In this arrangement, the azide anion is less tightly bound by the cation compared to inorganic salts like sodium azide, effectively behaving as a "naked" azide source. researchgate.net This enhanced reactivity allows for efficient azidation reactions under homogeneous and mild conditions, often without the need for catalysts or harsh solvents. researchgate.netelectronicsandbooks.com

Evolution of Azide Reagents in Advanced Organic Synthesis and Materials Science

The use of azide-containing reagents has a rich history in chemistry, evolving from simple inorganic salts to sophisticated organic molecules designed for specific applications. Historically, chemists relied on metal azides, such as sodium or lithium azide, for introducing the azido (B1232118) group. electronicsandbooks.com However, these reagents often suffer from poor solubility in organic solvents and typically require high temperatures and polar aprotic solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) to achieve reasonable reaction rates. electronicsandbooks.com To circumvent these issues, phase-transfer catalysis was introduced to improve the efficiency of these two-phase systems. electronicsandbooks.com

The next generation of reagents included covalent azides like trimethylsilyl (B98337) azide (TMSN₃), which offered an alternative pathway for azidation, frequently employed in conjunction with a Lewis acid catalyst. nih.gov The development of this compound marked a significant step forward, providing a highly soluble, stable, and reactive azide source that functions effectively in common organic solvents like dichloromethane (B109758) at room temperature. electronicsandbooks.comopenalex.org This reagent eliminates the need for high boiling point solvents, Lewis acids, or phase-transfer catalysts, offering quantitative or near-quantitative yields in many transformations. electronicsandbooks.com

The broader importance of azides was famously highlighted by the advent of "Click Chemistry," a concept introduced by K. B. Sharpless, in which the azide-alkyne cycloaddition plays a central role. organic-chemistry.orgwikipedia.orgtcichemicals.com This field has revolutionized areas from drug discovery to materials science by providing a modular and highly efficient method for linking molecules. merckmillipore.comtcichemicals.com While TMGA is primarily used as a nucleophilic azide source, its development is part of the larger trend toward creating more user-friendly and powerful azide reagents. In materials science, guanidinium-based salts are also being investigated for applications as energetic materials, such as guanidinium 5,5'-azotetrazolate, demonstrating the utility of the guanidinium cation in creating high-nitrogen content substances. reddit.com

Research Imperatives and Emerging Opportunities for this compound

Current research on this compound focuses on leveraging its unique reactivity for complex molecular construction. A primary area of application is in the stereoselective synthesis of sensitive and valuable compounds. It has proven to be an exceptional reagent for the quantitative conversion of glycosyl halides to glycosyl azides, proceeding with complete inversion of stereochemistry at the anomeric center. researchgate.netelectronicsandbooks.comscispace.com These glycosyl azides are crucial intermediates for the synthesis of glycopeptides, amino acids, and other carbohydrate-based bioactive molecules. electronicsandbooks.comacs.org

The reagent's utility extends to the regioselective ring-opening of epoxides to furnish β-azido alcohols and the synthesis of α-azido derivatives from α-bromoacyl imidazolidinones, providing access to chiral α-amino acids. researchgate.net Furthermore, TMGA has been successfully used to prepare propargyl azides and vinyl azides, which are versatile building blocks for constructing more complex molecular architectures. researchgate.nettandfonline.com

Emerging opportunities for TMGA lie in its application in one-pot multi-step syntheses and in the construction of complex heterocyclic systems. tandfonline.commdpi.com The synthesis of tetrazoles, an important class of heterocycles in medicinal chemistry that can act as bioisosteres for carboxylic acids, is a key application. researchgate.netnih.gov The azide group can participate in [3+2] cycloadditions with nitriles to form the tetrazole ring. researchgate.netnih.gov In materials science, the parent compound TMG is used as a catalyst for producing polyurethane and for initiating zwitterionic ring-opening polymerization to create well-defined polymers. wikipedia.orgacs.org The properties of TMGA as a soluble, reactive ionic compound present opportunities for its use in developing novel functional materials, potentially as a catalyst or as a component in ionic liquids or advanced polymer systems.

Interactive Data Tables

Table 1: Stereoselective Conversion of Glycosyl Halides to Glycosyl Azides using TMGA

The following table summarizes the high efficiency and stereoselectivity of this compound in synthesizing glycosyl azides from the corresponding halides. The reactions are typically performed at room temperature in dichloromethane and proceed with complete inversion of configuration at the anomeric carbon, leading to quantitative yields. electronicsandbooks.com

| Entry | Glycosyl Halide Substrate | Product (Glycosyl Azide) | Reaction Time (h) | Yield (%) |

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide | 1 | 99 |

| 2 | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl Bromide | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Azide | 1 | 97 |

| 3 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide | 2 | 99 |

| 4 | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide | 1 | 99 |

| 5 | 2-Deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl Bromide | 2-Deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl Azide | 2 | 95 |

| 6 | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Chloride | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Azide | 2 | 98 |

Data sourced from Li, C. et al., Tetrahedron Letters, 1994. electronicsandbooks.com

Structure

3D Structure of Parent

特性

CAS番号 |

56899-56-0 |

|---|---|

分子式 |

C5H14N6 |

分子量 |

158.21 g/mol |

IUPAC名 |

(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide |

InChI |

InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H |

InChIキー |

QRNVKPVRQAMLDU-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] |

正規SMILES |

CN(C)C(=N)N(C)C.N=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies for 1,1,3,3 Tetramethylguanidinium Azide

Established Laboratory-Scale Synthesis Protocols

The most common and well-established method for the laboratory-scale synthesis of 1,1,3,3-tetramethylguanidinium azide (B81097) involves a direct acid-base neutralization reaction. This procedure utilizes the strong basicity of 1,1,3,3-tetramethylguanidine (B143053) (TMG) and the acidic nature of hydrazoic acid (HN₃).

The standard protocol is conducted by reacting 1,1,3,3-tetramethylguanidine with a solution of hydrazoic acid in a suitable organic solvent, typically diethyl ether. The reaction is a straightforward proton transfer from hydrazoic acid to the strongly basic guanidine (B92328), resulting in the formation of the 1,1,3,3-tetramethylguanidinium cation and the azide anion, which then associate to form the salt.

A typical experimental procedure is as follows:

A solution of 1,1,3,3-tetramethylguanidine in diethyl ether is prepared in a reaction vessel.

An ethereal solution of hydrazoic acid is then added dropwise to the guanidine solution, usually at a controlled temperature to manage any exothermicity of the reaction.

Upon mixing, the 1,1,3,3-tetramethylguanidinium azide salt precipitates out of the solution due to its ionic nature and lower solubility in the nonpolar solvent.

The resulting solid product is then isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.

This method is favored for its simplicity, high atom economy, and the ease of separation of the product.

Mechanistic Understanding of Formation Pathways

The formation of this compound is governed by a fundamental acid-base reaction. 1,1,3,3-Tetramethylguanidine is a strong organic base due to the significant resonance stabilization of its protonated form, the 1,1,3,3-tetramethylguanidinium cation. The positive charge on the protonated guanidine is delocalized over the central carbon atom and the three nitrogen atoms.

The key steps of the mechanism are:

Protonation of the Guanidine: The lone pair of electrons on the imino nitrogen of 1,1,3,3-tetramethylguanidine acts as a Brønsted-Lowry base and abstracts a proton from hydrazoic acid.

Formation of the Ion Pair: This proton transfer results in the formation of the resonance-stabilized 1,1,3,3-tetramethylguanidinium cation and the azide anion (N₃⁻).

Salt Formation: The oppositely charged ions are held together by electrostatic forces, forming the ionic compound this compound.

The reaction is highly favorable and proceeds essentially to completion due to the large difference in pKa between the hydrazoic acid and the conjugate acid of the guanidine.

Optimization of Reaction Conditions for Enhanced Yield and Purity

While the synthesis of guanidinium (B1211019) salts via neutralization is generally efficient, the optimization of reaction parameters can be crucial for maximizing yield and ensuring high purity of the final product. Key parameters that can be adjusted include reactant stoichiometry, temperature, solvent, and purification methods.

Reactant Stoichiometry: The use of a slight excess of one reactant can influence the completeness of the reaction. For instance, in the synthesis of guanidinium azotetrazolate, using a 20% excess of guanidine hydrochloride was found to maximize the yield. A similar optimization could be applied to the synthesis of this compound.

Temperature: Temperature control is another critical factor. Lowering the temperature before filtration can decrease the solubility of the salt in the reaction medium, thereby increasing the isolated yield. For example, in the synthesis of guanidinium azotetrazolate, cooling the reaction mixture to 5°C before filtering was shown to be beneficial.

Solvent Selection: The choice of solvent is important for both the reaction and the purification. The ideal solvent should facilitate the reaction while allowing for easy precipitation and washing of the product. The influence of the solvent on the purity of guanidinium salts is a significant consideration, as different solvents can affect the solubility of impurities.

Purification: Washing the isolated salt with a cold solvent is a common technique to remove residual impurities. The temperature of the wash solvent can impact the removal of specific ions and unreacted starting materials.

The following interactive table summarizes potential optimization strategies and their expected outcomes for the synthesis of this compound, based on principles from related guanidinium salt syntheses.

| Parameter | Variation | Expected Outcome on Yield | Expected Outcome on Purity |

| Reactant Ratio | Slight excess of TMG | Potential for complete consumption of HN₃ | May require more thorough washing to remove excess TMG |

| Equimolar amounts | Stoichiometrically efficient | High purity if reaction goes to completion | |

| Reaction Temperature | Room Temperature | Generally sufficient for acid-base reaction | - |

| Cooling (e.g., 0-5 °C) | May increase precipitation and isolated yield | Can help to crystallize a purer product | |

| Solvent | Diethyl Ether | Good for precipitation of the ionic product | Effective for washing away nonpolar impurities |

| Tetrahydrofuran (THF) | Similar properties to diethyl ether | May offer different solubility characteristics for impurities | |

| Washing | Cold Solvent Wash | Minimizes product loss during washing | Effectively removes soluble impurities |

| Multiple Washes | Can improve purity | May lead to some product loss with each wash |

Note: The data in this table is illustrative and based on general principles of organic salt synthesis. Specific experimental validation for this compound is required for definitive optimization.

Consideration of Sustainable Synthesis Approaches

A significant drawback of the established synthesis of this compound is the use of hydrazoic acid. Hydrazoic acid is a highly toxic, volatile, and explosive compound, posing considerable safety and environmental hazards. Therefore, developing more sustainable and greener synthetic routes is a critical area of research.

Alternative Azidating Agents: A key strategy for a more sustainable synthesis would be to replace hydrazoic acid with a safer azide source. One potential alternative is the use of sodium azide (NaN₃) in combination with a mild proton source. Sodium azide is a more stable and less volatile solid, though it is also toxic. The in situ generation of hydrazoic acid from sodium azide and a weak acid, such as acetic acid, within the reaction mixture could be a safer approach than handling pre-formed hydrazoic acid solutions.

In Situ Generation in Continuous Flow Systems: A more advanced and safer method for handling hazardous reagents like hydrazoic acid is its in situ generation and immediate use in a continuous flow reactor. This approach minimizes the accumulation of large quantities of the hazardous substance, thereby significantly reducing the risks of explosion and exposure. Hydrazoic acid can be generated in a flow system from sodium azide and an acid, and then directly reacted with a stream of 1,1,3,3-tetramethylguanidine solution. This method offers enhanced safety, better control over reaction parameters, and potential for easier scalability.

Greener Solvents: Replacing traditional volatile organic solvents like diethyl ether with more environmentally benign alternatives is another aspect of sustainable synthesis. While the low solubility of the ionic product in nonpolar solvents is advantageous for precipitation, research into greener solvents that can still facilitate the reaction and product isolation would be beneficial.

The principles of green chemistry, such as waste prevention, use of less hazardous chemicals, and inherently safer chemistry for accident prevention, are all pertinent to the development of improved synthetic methodologies for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,1,3,3 Tetramethylguanidinium Azide

Single-Crystal X-ray Diffraction for Cation-Anion Interactions and Supramolecular Architectures

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid. nih.gov For 1,1,3,3-tetramethylguanidinium azide (B81097), this method would provide precise bond lengths, bond angles, and torsion angles, offering direct insight into the geometry of both the 1,1,3,3-tetramethylguanidinium cation and the azide anion.

Cation-Anion Interactions: The crystal structure would reveal the specific interactions between the positively charged guanidinium (B1211019) cation and the negatively charged azide anion. Key to this is the planarity of the CN3 core of the guanidinium group and the delocalization of the positive charge. In related structures, such as 2-acetyl-1,1,3,3-tetramethylguanidine, the central carbon atom is in a nearly ideal trigonal-planar geometry, with C-N bond lengths intermediate between single and double bonds, indicating charge delocalization. nih.gov The interaction with the azide anion is expected to be primarily electrostatic, but the specific coordination and hydrogen bonding (if any, from the N-H group) would be elucidated. Studies on other guanidinium salts have shown that cation-anion interactions can be significantly influenced by hydrogen bonding. researchgate.netrsc.org

Supramolecular Architectures: The packing of the ions in the crystal lattice forms a supramolecular architecture. researchgate.net X-ray diffraction data would allow for the visualization of how the 1,1,3,3-tetramethylguanidinium and azide ions arrange themselves in a repeating pattern. This can reveal the presence of specific motifs, such as chains, layers, or more complex three-dimensional networks, held together by a combination of electrostatic forces and weaker interactions like van der Waals forces. researchgate.net The way these ions pack can influence the physical properties of the material.

Hypothetical Crystallographic Data for 1,1,3,3-Tetramethylguanidinium Azide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95 |

| Volume (ų) | 845 |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for studying the structure and dynamics of solid materials at a molecular level. Unlike solution NMR, ssNMR provides information about the local environment of nuclei in the solid state.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The ¹³C ssNMR spectrum would show distinct signals for the central carbon of the guanidinium cation and the methyl carbons. The chemical shift of the central carbon is sensitive to its electronic environment and can confirm the charge delocalization within the CN3 core. researchgate.netresearchgate.net The methyl carbons would likely show a single resonance, but this could be broadened or split if their environments are non-equivalent in the crystal lattice.

¹⁵N ssNMR would provide direct insight into the electronic structure of the nitrogen atoms in both the cation and the azide anion. The guanidinium cation has two types of nitrogen atoms (amino and imino type), which would have distinct chemical shifts. mdpi.com The azide anion, with its three nitrogen atoms, would also exhibit characteristic resonances.

Conformational analysis can be performed by observing the chemical shifts and their anisotropies. The dynamics of the tetramethylguanidinium cation, such as the rotation of the methyl groups, can be studied using variable temperature ssNMR experiments.

Illustrative Solid-State NMR Data

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C | ~160 | C(N)₃ (Guanidinium) |

| ¹³C | ~40 | -CH₃ |

| ¹⁵N | Varies | Guanidinium Nitrogens |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing information about chemical bonding.

For this compound, the IR and Raman spectra would be dominated by the vibrational modes of the tetramethylguanidinium cation and the azide anion.

Key Vibrational Modes:

Azide Anion (N₃⁻): The azide anion has a strong, characteristic asymmetric stretching vibration (ν_as) typically observed in the region of 2000-2100 cm⁻¹. researchgate.net The symmetric stretching vibration (ν_s) is often Raman active and appears around 1344 cm⁻¹. acs.org The bending mode (δ) is found at lower wavenumbers, around 645 cm⁻¹. The exact positions of these bands can be sensitive to the crystalline environment and cation-anion interactions. researchgate.net

Tetramethylguanidinium Cation: The cation will exhibit several characteristic vibrations. These include C-N stretching modes, N-H bending and stretching (if protonated), and various vibrations of the methyl groups (C-H stretching, bending). The C=N stretching of the guanidinium core is a key feature. acs.orgresearchgate.net

The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Vibrations that are strong in the Raman spectrum may be weak in the IR, and vice versa, providing a more complete picture of the vibrational modes.

Characteristic Vibrational Frequencies (cm⁻¹)

| Vibration | Infrared (IR) | Raman |

|---|---|---|

| N₃⁻ Asymmetric Stretch | ~2030 (s) | Weak or inactive |

| N₃⁻ Symmetric Stretch | Weak or inactive | ~1340 (s) |

| N₃⁻ Bend | ~640 (m) | |

| C=N Stretch (Guanidinium) | ~1650 (s) | ~1650 (m) |

| C-N Stretch | Multiple bands | Multiple bands |

| CH₃ Rocking/Bending | Multiple bands | Multiple bands |

s = strong, m = medium, br = broad

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are used to determine the mass-to-charge ratio of ions, confirming the molecular weight and elemental composition of a compound. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

The mass spectrum would show a peak corresponding to the 1,1,3,3-tetramethylguanidinium cation [C₅H₁₄N₃]⁺ at m/z 116.12. The azide anion [N₃]⁻ would be observed in negative ion mode at m/z 42.01. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental formula of the ions.

MS is also a sensitive tool for impurity profiling. It can detect and identify low levels of impurities that may be present from the synthesis of the compound, such as starting materials or side products. Fragmentation analysis (MS/MS) can be used to further characterize the structure of the ions and any impurities present. acs.org

Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) |

|---|---|---|---|

| [TMG+H]⁺ | [C₅H₁₄N₃]⁺ | 116.1237 | 116.1235 |

Mechanistic Investigations of 1,1,3,3 Tetramethylguanidinium Azide Reactivity

Role as a Nucleophilic Azidation Agent

1,1,3,3-Tetramethylguanidinium azide (B81097) serves as an effective nucleophile for the introduction of the azide group into organic molecules. The bulky, non-coordinating tetramethylguanidinium cation allows the azide anion to be highly reactive in solution.

TMGA is a highly effective reagent for nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism. A notable application is in the synthesis of glycosyl azides from the corresponding glycosyl halides. These reactions proceed with complete inversion of configuration at the anomeric center, a hallmark of the SN2 pathway. researchgate.net The high reactivity and stereoselectivity of TMGA make it a valuable tool in carbohydrate chemistry. researchgate.net

The reaction of various alkyl halides with TMGA provides the corresponding alkyl azides. For instance, the conversion of bromides to azides via SN2 displacement using tetramethylguanidinium azide has been documented. researchgate.net The efficiency of these substitutions is often high, with reactions proceeding to completion. researchgate.net While detailed kinetic studies for a broad range of substrates are not extensively published, the observed high yields and stereospecificity in non-polar solvents suggest favorable reaction kinetics for SN2 processes. The use of non-halogenated solvents is often recommended to avoid potential explosion hazards associated with azide compounds. researchgate.net

Table 1: Nucleophilic Substitution Reactions with 1,1,3,3-Tetramethylguanidinium Azide (TMGA) This table is a representative summary based on described reactions. Specific yields and conditions may vary based on the full research context.

| Substrate Type | Product Type | Stereochemical Outcome | Reference |

| Glycosyl Halides | Glycosyl Azides | Complete Inversion | researchgate.net |

| Steroidal Halides | Steroidal Azides | Inversion (presumed SN2) | researchgate.net |

| Chiral Bromides | Chiral Azides | Inversion (SN2 displacement) | researchgate.net |

The ring-opening of epoxides, known as azidolysis, is a powerful method for the synthesis of β-azido alcohols, which are important synthetic intermediates. This compound has been successfully employed for the direct azidolysis of 1,2-epoxides. researchgate.netresearchgate.net These reactions can be catalyzed by various transition metal salts, such as hafnium(IV) triflate, zirconium(IV) triflate, and ytterbium(III) triflate, in solvents like acetonitrile (B52724). researchgate.netresearchgate.net

The reaction involves the nucleophilic attack of the azide ion on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of this attack is a critical aspect. In some cases, the method has been described as usefully non-regioselective, providing access to different isomers depending on the reaction conditions and substrate. researchgate.netresearchgate.net The choice of catalyst and solvent can influence the outcome of the reaction. researchgate.net

The stereochemistry of reactions involving TMGA is a key feature of its synthetic utility. As mentioned previously, nucleophilic substitution reactions with TMGA on chiral centers, such as in glycosyl halides, proceed with complete inversion of stereochemistry, consistent with a classic SN2 mechanism. researchgate.net

In the context of epoxide azidolysis, the reaction is generally stereoselective. The ring-opening of an epoxide is typically an anti-addition process. This means that the azide nucleophile attacks from the face opposite to the epoxide oxygen, resulting in a product with a specific, predictable relative stereochemistry between the newly formed alcohol and azide groups. A simple, efficient, and stereoselective synthesis of β-azido alcohols has been achieved through this methodology. researchgate.netresearchgate.net

Participation in Cycloaddition Reactions

Organic azides are well-known participants in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. This compound can be used to generate the necessary azido-functionalized precursors for these transformations.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazole heterocycles. While TMGA itself is the azidating agent, the organic azides formed from its use are excellent substrates for these cycloadditions. For example, diazido compounds synthesized via reactions with TMGA have been successfully converted into their corresponding bis-triazole derivatives through subsequent 1,3-dipolar cycloaddition reactions. researchgate.net

Furthermore, TMGA has been utilized in one-pot syntheses where it adds to acetylenic or allenic compounds to generate β-functionalized vinyl azides. acs.org These vinyl azides are versatile intermediates that can then undergo cycloaddition reactions. The general mechanism of the Huisgen cycloaddition involves the concerted reaction of the 1,3-dipole (the azide) with the dipolarophile (the alkyne or alkene), leading to a five-membered heterocyclic ring.

The regioselectivity of the 1,3-dipolar cycloaddition of azides is a critical consideration, often leading to a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles) in the absence of a catalyst. While specific studies on the regioselectivity of cycloadditions involving products directly synthesized from TMGA are not detailed in the provided abstracts, the general principles of azide cycloadditions apply. The electronic nature and steric bulk of the substituents on both the azide and the dipolarophile influence the regiochemical outcome.

In some related applications, such as the azidolysis of epoxides, TMGA has been noted for its potential for non-regioselective outcomes, which can be synthetically useful. researchgate.netresearchgate.net This suggests that the reaction pathways involving TMGA can be sensitive to subtle changes in substrate and conditions, a factor that could potentially be exploited to control regioselectivity in subsequent cycloaddition steps.

Elucidation of Proposed Reaction Intermediates and Transition States

The reactivity of this compound (TMGA) in nucleophilic substitution reactions, particularly in the synthesis of azido (B1232118) compounds, is predominantly characterized by a bimolecular nucleophilic substitution (SN2) mechanism. This is strongly supported by stereochemical outcomes, where reactions involving chiral centers proceed with a complete inversion of configuration. electronicsandbooks.com

A notable application of TMGA is in the synthesis of glycosyl azides from the corresponding glycosyl halides. In these transformations, the azide ion (N₃⁻), furnished by the TMGA salt, acts as the nucleophile. The reaction of various glycosyl halides with TMGA consistently yields products with inverted stereochemistry at the anomeric carbon, a hallmark of the SN2 pathway. electronicsandbooks.com For instance, the reaction of an α-glycosyl halide will produce a β-glycosyl azide.

The proposed mechanism involves a concerted, single-step process. The nucleophilic azide ion attacks the electrophilic carbon atom (e.g., the anomeric carbon of a glycosyl halide) from the side opposite to the leaving group (e.g., a halide). This "backside attack" leads to the formation of a transient, high-energy species known as the transition state. masterorganicchemistry.com

The transition state for the SN2 reaction involving TMGA is proposed to have a trigonal bipyramidal geometry. In this arrangement, the central carbon atom is momentarily bonded to five entities: the incoming azide nucleophile, the departing leaving group, and the three other substituents. The three non-reacting substituents lie in a plane with bond angles of approximately 120°, while the nucleophile and the leaving group are positioned on opposite sides of this plane. masterorganicchemistry.com As the new bond between the carbon and the azide ion forms, the bond between the carbon and the leaving group simultaneously breaks.

No stable, isolable reaction intermediates are typically formed in these SN2 reactions. The reaction proceeds directly from reactants to products through the aforementioned transition state. However, in mechanistically distinct reactions, such as those initiated by the halogenation of 1,1,3,3-tetramethylguanidine (B143053) followed by reaction with sodium azide in acetonitrile, the formation of intermediates like bis(dimethylamino)carbene and 3,3-bis(dimethylamino)propionitrile has been proposed. researchgate.net

The table below summarizes the stereoselective synthesis of various glycosyl azides using TMGA, highlighting the quantitative yields and the inversion of stereochemistry that supports the SN2 mechanism.

| Glycosyl Halide Substrate | Product (Glycosyl Azide) | Reaction Time (hours) | Yield (%) | Stereochemical Outcome |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide | 2 | ~100 | Complete Inversion |

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide | 1 | ~100 | Complete Inversion |

| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Bromide | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl Azide | 1 | ~100 | Complete Inversion |

| 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl Bromide | 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl Azide | 40 | ~100 | Complete Inversion |

Influence of Solvent and Temperature on Reaction Pathways

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and efficiency of reactions involving this compound. The reactivity of the azide anion, the nucleophile in TMGA-mediated reactions, is particularly sensitive to the solvent environment.

Solvent Effects:

The nucleophilicity of the azide ion is markedly enhanced in polar aprotic solvents. researchgate.net Solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (CH₃CN), and dimethyl sulfoxide (B87167) (DMSO) are effective for reactions with TMGA. electronicsandbooks.comresearchgate.net In these solvents, the azide anion is poorly solvated compared to its solvation in protic solvents (e.g., water, alcohols). Protic solvents can form strong hydrogen bonds with the azide anion, creating a solvent shell that sterically hinders the nucleophile and lowers its energy, thereby reducing its reactivity. libretexts.org The large, non-coordinating tetramethylguanidinium cation of TMGA also contributes to the high reactivity of the "naked" azide ion in aprotic media. researchgate.net

In the synthesis of glycosyl azides, dichloromethane is a commonly used solvent, allowing for homogeneous reaction conditions and straightforward workup. electronicsandbooks.com The use of non-halogenated solvents is sometimes recommended to avoid potential explosion hazards associated with organic azides. researchgate.net The choice of solvent can also dramatically alter the reaction pathway. For instance, the reaction of 2-chloro-tetramethylguanidine with sodium azide in acetonitrile yields β-dimethylaminoacrylonitrile, whereas using dimethylformamide (DMF) as the solvent in a similar reaction system can lead to different products. researchgate.net

Temperature Effects:

Reactions with this compound are often conducted at room temperature, highlighting the high reactivity of the reagent. electronicsandbooks.com For many SN2 reactions, such as the conversion of glycosyl halides to glycosyl azides, heating is not necessary to achieve high yields in a reasonable timeframe. electronicsandbooks.com This is a significant advantage over other azidating agents that may require elevated temperatures and high-boiling point solvents like HMPA or DMF. electronicsandbooks.com

While systematic studies on the temperature dependence of TMGA reactivity are limited, the general principles of reaction kinetics suggest that increasing the temperature would increase the reaction rate. However, given the thermal stability of TMGA and the potential exothermicity of the reactions, careful temperature control is advisable. For most reported applications, the ambient temperature provides a sufficient energy profile for the reaction to proceed efficiently. electronicsandbooks.com In the synthesis of 1,1,3,3-tetramethylguanidine itself from dimethylcyanamide (B106446) and dimethylamine, temperatures in the range of 130-180 °C are employed to drive the reaction to completion. google.com

The table below summarizes the general influence of solvent and temperature on the reactivity of TMGA in nucleophilic substitution reactions.

| Parameter | Influence on Reaction Pathway | Optimal Conditions for SN2 with TMGA |

| Solvent | The nucleophilicity of the azide ion is highest in polar aprotic solvents due to weaker solvation of the anion. Protic solvents decrease reactivity through hydrogen bonding. | Dichloromethane, Acetonitrile, DMSO |

| Temperature | Reactions are typically efficient at room temperature, indicating a low activation energy barrier. Increased temperature would likely increase the rate but is often unnecessary. | Room Temperature (20-25 °C) |

Applications of 1,1,3,3 Tetramethylguanidinium Azide in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The construction of nitrogen-containing heterocycles is a cornerstone of modern medicinal and materials chemistry. bohrium.com 1,1,3,3-Tetramethylguanidinium azide (B81097) provides a powerful tool for the introduction of nitrogen atoms required for the assembly of these valuable ring systems. researchgate.net

Regioselective Synthesis of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is a highly stable aromatic heterocycle with significant applications in pharmaceuticals, chemical biology, and materials science. nih.govnih.gov The most prominent method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govorganic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. nih.govlookchem.com

1,1,3,3-Tetramethylguanidinium azide can be employed as the azide source in these cycloaddition reactions. The parent base, 1,1,3,3-tetramethylguanidine (B143053) (TMG), is known to catalyze the cycloaddition of azides with activated C-H acids, highlighting the utility of the guanidine (B92328) framework in promoting triazole formation. mdpi.com In copper-catalyzed systems, TMGA provides the azide nucleophile for the reaction with a terminal alkyne. The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted triazole product. nih.gov The use of an appropriate copper catalyst and ligands ensures high yields and excellent regioselectivity under mild conditions. beilstein-journals.orgnih.gov

A variety of substrates can be utilized in this transformation, demonstrating its broad scope. organic-chemistry.orgnih.gov The reaction accommodates a wide range of functional groups on both the alkyne and the azide precursor from which the azide is generated, making it a robust method for the synthesis of diverse triazole libraries. mdpi.com

Table 1: Examples of Regioselective Synthesis of 1,2,3-Triazoles using an Azide Source Note: This table represents typical conditions for CuAAC reactions where an azide source like TMGA would be applicable.

| Alkyne Substrate | Azide Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Azide | CuI, DIPEA, THF | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 58 | researchgate.net |

| 1-Ethynylcyclohexanol | Benzyl Azide | Copper(I) phenylacetylide, CH₂Cl₂ | 1-(1-Benzyl-1,2,3-triazol-4-yl)cyclohexanol | ~90 | mdpi.com |

| Propiolic Acid | Aryl Azide | Cu(I), Base | 1-Aryl-1H-1,2,3-triazole-4-carboxylic acid | High | mdpi.com |

| Terminal Alkyne | Organic Azide | CuI, EtOH/H₂O, 80 °C | 1,4-Disubstituted 1,2,3-triazole | Excellent | lookchem.com |

Synthesis of Complex Bi- and Poly-Triazole Structures

The robust nature of the CuAAC reaction allows for its extension to the synthesis of more complex architectures containing multiple triazole rings, such as bi- and poly-triazoles. mdpi.comsemanticscholar.org These structures are of interest in coordination chemistry, materials science, and as multivalent ligands in medicinal chemistry. semanticscholar.org The synthesis of these systems typically involves starting materials that possess multiple azide or alkyne functionalities.

For example, a bis-alkyne can be reacted with two equivalents of an organic azide to form a bis-triazole. semanticscholar.org Similarly, reacting a di-azide with an alkyne can lead to the formation of molecules bridged by a triazole linkage. The high efficiency and selectivity of the click chemistry approach ensure that these complex structures can be assembled in good to excellent yields. nih.govsemanticscholar.org this compound can serve as the azide source for generating the necessary azido-functionalized precursors required for these syntheses. The synthesis of 1,3'-bitriazole derivatives has been achieved through the copper(I)-catalyzed Huisgen reaction of an azidotriazole with various alkynes, yielding products with potential antiviral activity. semanticscholar.org

Formation of Azirines and Other Strained Nitrogen Heterocycles

Azirines are three-membered, unsaturated nitrogen heterocycles whose high ring strain makes them valuable synthetic intermediates for the construction of more complex nitrogen-containing molecules. nih.gov While direct synthesis involving TMGA is not prominently documented, the compound is instrumental in creating precursors to other strained heterocycles like aziridines. Aziridines, the saturated analogues of azirines, are also important building blocks in organic synthesis. bohrium.comumich.edu

A key route to aziridines involves the ring-opening of epoxides with an azide nucleophile to form a β-azido alcohol, followed by a reductive cyclization. organic-chemistry.org this compound is an effective reagent for the initial epoxide opening step. researchgate.netbohrium.com The reaction of an epoxide with TMGA furnishes the corresponding β-azido alcohol with high regioselectivity. Subsequent treatment of this intermediate with a reducing agent, such as triphenylphosphine (B44618) followed by heating, or LiAlH₄, leads to the formation of the strained aziridine (B145994) ring. organic-chemistry.org This two-step process provides a reliable method for converting readily available epoxides into valuable chiral aziridines.

Preparation of Functionalized Organic Building Blocks

Beyond the synthesis of heterocyclic rings, this compound is a key reagent for installing the azide functional group onto organic scaffolds. This azide can then be transformed into other important functionalities, most notably amines, providing access to crucial building blocks like amino acids and their derivatives.

Asymmetric Synthesis of Alpha-Amino Acid Derivatives

Unnatural α-amino acids are of immense interest in medicinal chemistry and peptide science. rsc.org Asymmetric synthesis provides a route to enantiomerically pure amino acids, which are critical for biological applications. ineosopen.org A powerful strategy for the asymmetric synthesis of α-amino acid derivatives involves the nucleophilic substitution of a suitable leaving group at the α-position of a chiral substrate with an azide, which serves as a precursor to the amine group.

A notable application of this compound is in the synthesis of α-amino acid derivatives using a chiral auxiliary-based approach. Specifically, α-bromoacyl imidazolidinones, which are readily prepared from natural amino acids, undergo nucleophilic substitution with TMGA. researchgate.net This reaction proceeds with high efficiency and diastereoselectivity, installing the azide group at the α-position. The chiral auxiliary directs the approach of the azide nucleophile, controlling the stereochemistry of the newly formed stereocenter. Subsequent removal of the chiral auxiliary and reduction of the azide group furnishes the desired α-amino acid derivative in high enantiomeric purity. researchgate.netnih.gov

Table 2: Asymmetric Synthesis of an α-Azido Adduct using TMGA This table illustrates the key azidation step in the synthesis of α-amino acid derivatives.

| Substrate | Reagent | Product Type | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| α-Bromoacyl imidazolidinone | This compound (TMGA) | α-Azidoacyl imidazolidinone | Excellent | Excellent | researchgate.net |

Stereoselective Formation of Beta-Azido Alcohols

β-Azido alcohols are versatile synthetic intermediates that can be converted into β-amino alcohols, aziridines, and other valuable compounds. organic-chemistry.org One of the most direct methods for their synthesis is the nucleophilic ring-opening of epoxides with an azide source. thieme-connect.de The stereochemistry of this reaction is of critical importance, as the epoxide opening typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the site of attack.

This compound has proven to be an excellent reagent for the stereoselective synthesis of β-azido alcohols from epoxides. researchgate.net Research has shown that the nucleophilic ring-opening of D-glucal-derived allylic epoxides with TMGA occurs in a highly regio- and anti-stereoselective manner. researchgate.net The non-coordinating nature of the tetramethylguanidinium cation (TMG⁺) allows the azide anion to attack the epoxide ring in a non-coordinated fashion, leading to a predictable and clean stereochemical outcome. researchgate.net This method provides reliable access to chiral β-azido alcohols from enantiomerically enriched epoxides. The reaction is often catalyzed by mild Lewis acids to enhance the reactivity of the epoxide. organic-chemistry.org

Table 3: Stereoselective Ring-Opening of Epoxides with an Azide Source This table showcases the utility of azide reagents like TMGA in generating β-azido alcohols.

| Epoxide Substrate | Azide Reagent | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| D-Glucal-derived allylic epoxide | This compound (TMGA) | - | Corresponding β-azido alcohol | 1,2-regio- and anti-stereoselective | researchgate.net |

| Styrene Oxide | NaN₃, Oxone® | aq. MeCN, rt | 2-Azido-2-phenylethanol | High Regioselectivity | organic-chemistry.org |

| Cyclohexene Oxide | NaN₃, Oxone® | aq. MeCN, rt | trans-2-Azidocyclohexanol | High Regioselectivity | organic-chemistry.org |

Introduction of Azide Functionalities into Biologically Relevant Scaffolds (e.g., Glycosides, Steroids)

The introduction of the azide group into complex, biologically significant molecules is a critical transformation in medicinal chemistry and chemical biology. The azide moiety serves as a versatile precursor to amines and nitrogen-containing heterocycles, and is a key functional group for "click" chemistry applications. chemimpex.com this compound (TMGA) has emerged as a highly effective reagent for this purpose, demonstrating notable efficacy in the azidation of sensitive and structurally complex scaffolds such as glycosides and steroids. researchgate.net

The synthesis of glycosyl azides is a foundational step in the development of glycopeptides, glycoconjugates, and various carbohydrate-based therapeutics. researchgate.net TMGA offers a distinct advantage over traditional azidating agents (e.g., sodium azide with phase-transfer catalysts or lithium azide) by providing a soluble, homogeneous source of azide ions in common organic solvents like dichloromethane (B109758). researchgate.net This facilitates reactions under mild, room-temperature conditions without the need for high temperatures or Lewis acid catalysis, which could compromise sensitive protecting groups often present on carbohydrate molecules. researchgate.net

Research has shown that TMGA quantitatively converts a range of glycosyl halides into their corresponding glycosyl azides with complete stereoselectivity. researchgate.net The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the anomeric center. For instance, α-glucosyl halides are cleanly converted to β-glucosyl azides. researchgate.net A key advantage of TMGA is its compatibility with acid-labile protecting groups, such as isopropylidene ketals, which remain intact during the azidation process. researchgate.net This chemoselectivity is crucial when working with multifunctional carbohydrate derivatives. The utility of TMGA extends beyond the anomeric position, as it has been successfully used to introduce an azide group at other positions on the sugar ring by displacing triflate leaving groups. researchgate.net

The effectiveness of TMGA in glycosyl azide synthesis is highlighted by the high yields and clean reaction profiles observed across various substrates.

Table 1: Synthesis of Glycosyl Azides using this compound (TMGA) researchgate.net This interactive table summarizes the conversion of various glycosyl halides to the corresponding azides using TMGA in dichloromethane at room temperature.

| Entry | Glycosyl Halide Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | >99 |

| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide | >99 |

| 3 | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl azide | >99 |

| 4 | 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide | >99 |

| 5 | 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride | 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl azide | >99 |

| 6 | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide | >99 |

Beyond carbohydrate chemistry, TMGA has also been successfully employed in the azidation of other biologically relevant molecules, including the selective synthesis of steroidal azides. researchgate.net The introduction of nitrogen-containing functionalities into the steroid nucleus is a proven strategy for modifying pharmacological activity, leading to compounds with anticancer, anti-inflammatory, and other therapeutic properties. nih.gov The use of TMGA provides a valuable tool for accessing these azido-steroid intermediates under mild conditions, preserving the integrity of the complex steroidal framework. researchgate.net

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all starting materials. nih.gov While this compound is not typically a direct component in classic MCRs, its role as a superior azidating agent is critical for preparing key building blocks used in these convergent synthetic sequences. researchgate.netnih.gov

A prominent example is the Ugi-azide reaction, a four-component reaction between an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. researchgate.net Tetrazoles are important bioisosteres for carboxylic acids in drug design. nih.gov The efficiency and scope of the Ugi-azide MCR are highly dependent on the availability of diverse azide-containing starting materials. TMGA facilitates the synthesis of these requisite organic azides from corresponding alkyl or aryl halides under mild conditions. researchgate.netgoogle.com An organic halide can be efficiently converted to the corresponding organic azide using TMGA, and this product can then be directly employed as the azide component in a subsequent MCR without the need for harsh reagents or complex purification steps. researchgate.net

This two-step sequence, involving an initial TMGA-mediated azidation followed by an MCR, represents a highly efficient pathway to complex, nitrogen-rich heterocyclic scaffolds. nih.govresearchgate.net For example, the synthesis of fused 1,2,3-triazole systems can be achieved through sequences where an MCR adduct is generated containing both an azide and an alkyne functionality, which then undergoes an intramolecular cycloaddition. nih.gov The reliable synthesis of the initial azido-functionalized component is paramount, a role for which TMGA is exceptionally well-suited. Therefore, the utilization of TMGA is an enabling technology for expanding the scope and accessibility of building blocks for powerful multicomponent reaction sequences in modern organic synthesis.

Theoretical and Computational Studies of 1,1,3,3 Tetramethylguanidinium Azide

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and various spectroscopic parameters.

For the 1,1,3,3-tetramethylguanidinium cation, DFT studies on related salts like the nitrate (B79036) and bromide provide significant insight. researchgate.netnih.govresearchgate.net Combined experimental and computational studies on 1,1,3,3-tetramethylguanidinium nitrate have determined its thermodynamic properties, such as the standard molar enthalpy of formation. researchgate.net For instance, the calculated gaseous enthalpy of formation for the 1,1,3,3-tetramethylguanidine (B143053) (TMG) base was found to be in excellent agreement with experimental values, validating the accuracy of the computational methods used. researchgate.net

DFT calculations have also been employed to analyze the structure of the 1,1,3,3-tetramethylguanidinium cation in its salts, revealing that it can form dimeric ion-pair "molecules" in the crystalline state. nih.govresearchgate.net These calculations help in assigning vibrational modes observed in Raman and IR spectra. For example, in a study on 1,1,3,3-tetramethylguanidinium bromide, DFT was used to interpret the Raman spectra, which suggested the decomposition of the salt at high temperatures rather than the existence of simple monomeric ion pairs in the gas phase. nih.gov

| Compound/Fragment | Property | Value | Method/Reference |

|---|---|---|---|

| 1,1,3,3-tetramethylguanidine (tmg, g) | ΔHfm° (Calculated) | 58.4 ± 4.0 kJ·mol-1 | ab initio (W1-F12) researchgate.net |

| 1,1,3,3-tetramethylguanidine (tmg, g) | ΔHfm° (Experimental) | 57.7 ± 3.0 kJ·mol-1 | Calvet-drop microcalorimetry researchgate.net |

| [Htmg][NO3] (cr) | ΔHfm° (Experimental) | -(311.8 ± 2.3) kJ·mol-1 | Combustion calorimetry researchgate.net |

| [Htmg][NO3] (l) | ΔHfm° (Derived) | -(295.6 ± 4.4) kJ·mol-1 | researchgate.net |

Molecular Dynamics (MD) Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. This technique is particularly useful for understanding the behavior of compounds in the solution phase, where intermolecular interactions with solvent molecules are dominant.

For an ionic species like 1,1,3,3-tetramethylguanidinium azide (B81097), MD simulations can elucidate how the cation and anion interact with each other and with solvent molecules. These simulations can reveal information about solvation shells, the extent of ion pairing versus dissociation, and the formation of larger aggregates in solution. mdpi.com By simulating the system at different concentrations and temperatures, one can understand how these conditions affect the solution structure and dynamics.

Studies on similar systems, such as ionic liquids or other salts in aqueous solutions, demonstrate the power of MD. For example, MD simulations have been used to study the association processes of drug-like compounds with counterions in water, showing how hydrogen bonding motifs lead to the formation of dimers and trimers. mdpi.com These simulations revealed that a counterion could act as a bridge, facilitating the association of the primary molecules. mdpi.com Similarly, MD simulations have been used to investigate the dissociation of complex biomolecular structures, highlighting the role of water in solvating hydrophobic interfaces and driving conformational changes. nih.gov

In the context of 1,1,3,3-tetramethylguanidinium azide, MD simulations could be used to:

Determine the radial distribution functions of solvent molecules around the cation and anion.

Calculate the potential of mean force for ion-pair dissociation to understand its stability in solution.

Investigate how the compound influences the structure and properties of the surrounding solvent, such as water.

Explore intermolecular interactions, such as hydrogen bonding between the guanidinium (B1211019) cation and the azide anion or solvent molecules. researchgate.net

These insights are crucial for applications where the compound is used in solution, as the behavior is governed by this complex interplay of intermolecular forces.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Catalyzed Reactions or Complex Systems

Many chemical reactions of interest occur within large, complex environments such as enzyme active sites. Studying these systems computationally is challenging because the entire system is too large for high-level quantum mechanical (QM) calculations. Hybrid QM/MM methods solve this problem by dividing the system into two regions. scispace.com The core region, where bond-making and bond-breaking occur, is treated with accurate QM methods (like DFT), while the surrounding environment (e.g., the rest of the protein and solvent) is treated with computationally less expensive molecular mechanics (MM) force fields. scispace.comresearchgate.net

The QM/MM approach is the method of choice for simulating enzyme catalysis. scispace.comnih.gov It allows researchers to model reaction pathways, calculate activation energy barriers, and understand how the enzyme's structure contributes to catalysis. For instance, QM/MM studies have been instrumental in elucidating the mechanisms of enzymes like P450, revealing how mutations can enhance reactivity and selectivity. researchgate.netrsc.org These studies show that effects such as charge transfer and electrostatic stabilization provided by the protein environment are critical for enzymatic function. scispace.comnih.gov

While specific QM/MM studies on this compound within an enzyme are not available, this methodology would be essential if the compound were to be studied as a substrate or inhibitor of an enzyme. For example, if an enzyme were to catalyze a reaction involving the azide group (e.g., a cycloaddition), QM/MM could be used to:

Model the binding of the compound in the enzyme's active site.

Simulate the complete catalytic cycle, identifying transition states and intermediates. nih.gov

Analyze the interactions between the substrate and key amino acid residues to understand the origins of catalytic rate enhancement. rsc.org

This approach provides a bridge between the quantum world of chemical reactions and the macroscopic complexity of biological systems. nih.gov

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies that determine reaction rates. nih.gov

For this compound, a key reaction of interest is the 1,3-dipolar cycloaddition of the azide moiety with various dipolarophiles. DFT studies on the reaction between guanidines and azides to form tetrazoles provide a direct precedent. nih.govmdpi.com These studies model the reaction pathways and explore the regioselectivity of the cycloaddition. nih.govmdpi.com For the reaction of guanidine (B92328) with an azide, calculations have shown that the process involves the formation of tetrazole intermediates, followed by rearrangements. mdpi.com

One such study modeled the 1,3-dipolar cycloaddition of various substituted azides with guanidine. mdpi.com The results indicated that the uncatalyzed reaction has a high energy barrier, suggesting it would require harsh conditions. nih.govmdpi.com However, the introduction of certain substituents on the azide was found to favorably lower the activation energy. mdpi.comnih.gov The calculations were able to distinguish between different possible reaction pathways and predict which products would be thermodynamically and kinetically favored. mdpi.com

| Reactants | Reaction Pathway | Activation Energy (Ea) | Computational Method |

|---|---|---|---|

| Guanidine + Hydrazoic Acid | Path (a) - Thermodynamically preferred | >50 kcal·mol-1 | SMD(chloroform)//B3LYP/6-311+G(2d,p) nih.gov |

| Guanidine + Phenylazide | Path (b) - TS energy vs. unsubstituted | -4.4 kcal·mol-1 (relative lowering) | SMD(chloroform)//B3LYP/6-311+G(2d,p) mdpi.com |

| Guanidine + Phenylazide | Deamination Process | <33.1 kcal·mol-1 | SMD(chloroform)//B3LYP/6-311+G(2d,p) nih.gov |

| Guanidine + Substituted Azides | Deamination Process | 34.5 - 35.4 kcal·mol-1 | SMD(chloroform)//B3LYP/6-311+G(2d,p) nih.gov |

By applying these computational techniques to this compound, researchers can predict its thermal decomposition pathways, its reactivity with other chemical species, and the energy landscapes governing these transformations. This knowledge is fundamental for assessing its stability and potential applications as an energetic material or a synthetic reagent.

Applications of 1,1,3,3 Tetramethylguanidinium Azide in Materials Science and Interdisciplinary Research

Integration within Metal-Organic Frameworks (MOFs) for Gas Adsorption and Separation (e.g., CO2 Capture)

Metal-Organic Frameworks (MOFs) are a class of porous materials with high surface areas and tunable chemical properties, making them prime candidates for gas capture and separation. rsc.org The integration of functional moieties, such as the 1,1,3,3-tetramethylguanidinium cation, can enhance the performance of these materials, particularly for the capture of acidic gases like carbon dioxide (CO2). rsc.org

While direct incorporation of the 1,1,3,3-tetramethylguanidinium azide (B81097) into the structural backbone of a MOF is not a widely documented strategy, the guanidinium (B1211019) moiety is pivotal in the context of CO2 capture through related materials, such as ionic liquids used in conjunction with MOFs. For instance, 1,1,3,3-tetramethylguanidinium imidazole (B134444), a guanidinium-based ionic liquid, has demonstrated highly efficient and reversible CO2 capture. rsc.org Research shows it can achieve a high absorption capacity, with a maximum molar ratio of CO2 to the ionic liquid reaching 1.01 at 30 °C under atmospheric pressure. rsc.org The mechanism involves the reaction of CO2 with the imidazole anion of the ionic liquid to form a carbamate (B1207046) group, a process with a favorable absorption enthalpy of -30.3 kJ mol−1. rsc.org Captured CO2 can be easily released by bubbling nitrogen through the liquid at a relatively low temperature of 65 °C, allowing the ionic liquid to be recycled with minimal loss of capacity. rsc.org

The design of nitrogen-rich MOFs is a key strategy for enhancing CO2 selectivity, and linkers functionalized with nitrogen-containing groups like triazoles are often employed. nih.gov The principle of using basic nitrogenous compounds to enhance CO2 affinity is central, and the strong basicity of the guanidinium group makes it an attractive functional component for such applications. The development of ultra-stable MOFs, capable of withstanding the wet flue gas conditions typical of industrial emissions, is a major research focus, often employing computational screening and machine learning to identify promising candidates. nih.gov

Advanced Polymerization Chemistry Involving the 1,1,3,3-Tetramethylguanidinium Moiety

The precursor to the guanidinium cation, 1,1,3,3-tetramethylguanidine (B143053) (TMG), is a powerful organocatalyst and initiator in polymerization reactions. It enables the synthesis of well-defined polymers with controlled architectures, primarily through ring-opening polymerization mechanisms. rsc.org

A significant application of the 1,1,3,3-tetramethylguanidinium moiety is in the zwitterionic ring-opening polymerization (ZROP) of monomers like sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.govacs.orgnih.gov In this process, TMG acts as an initiator, attacking the monomer to form a zwitterionic species that contains a cationic 1,1,3,3-tetramethylguanidinium group at one end and an anionic thiocarbamate at the other. nih.govresearchgate.net

The polymerization proceeds via the addition of monomers to the thiocarbamate chain end of the propagating macro-zwitterion. acs.orgresearchgate.net The cationic guanidinium group not only serves as a stable, non-interacting counter-ion but also helps to stabilize the active thiocarbamate chain end where monomer addition occurs. nih.govnih.gov This mechanism is distinct from polymerizations initiated by primary amines and allows for rapid reaction rates under mild conditions (e.g., 25 °C in CH2Cl2). nih.govacs.org A key advantage of this system is its tolerance to moisture due to the enhanced hydrolytic stability of the Me-NNTA monomer, simplifying the experimental setup. nih.govresearchgate.net

The proposed mechanism involves:

Initiation : TMG attacks the Me-NNTA monomer to form a zwitterionic species with a cationic acyl guanidinium and an anionic thiocarbamate end. acs.orgresearchgate.net

Propagation : Subsequent monomers add to the thiocarbamate end of the propagating chain. acs.orgresearchgate.net

The TMG-mediated ZROP exhibits characteristics of a living polymerization, which allows for a high degree of control over the final polymer structure. nih.govacs.org Key indicators of this control include:

Predictable Molecular Weights : The molecular weight (Mn) of the resulting polysarcosine can be precisely tuned by adjusting the initial monomer-to-initiator ratio. acs.orgacs.org

Narrow Molecular Weight Distributions : The polymerization produces polymers with very low polydispersity indices (Đ or PDI), typically between 1.01 and 1.12, indicating that all polymer chains grow at a similar rate. nih.govacs.orgnih.gov

Linear Molecular Weight Growth : The polymer molecular weight increases linearly with monomer conversion, confirming a constant concentration of active propagating species. nih.gov

Chain Extension : The living nature of the polymerization is further confirmed by successful chain extension experiments, where a second batch of monomer is added and polymerizes from the active chain ends of the existing polymers. nih.govnih.gov

This level of control enables sophisticated polymer architectural design. For example, TMG-promoted ring-opening polymerization of N-butyl N-carboxyanhydride (Bu-NCA) using alcohol initiators has been used to synthesize well-defined poly(N-butylglycine). acs.org Furthermore, by using macroinitiators such as hydroxyl-terminated poly(ethylene glycol) (PEG), it is possible to create heteroblock copolymers, demonstrating the versatility of this system for designing advanced polymer architectures. acs.org

Table 1: Controlled Polymerization of Sarcosine-Derived Me-NNTA using TMG Initiator Data derived from studies on TMG-mediated zwitterionic ring-opening polymerization. acs.org

| [Me-NNTA]₀:[TMG]₀ Ratio | Target Mn ( kg/mol ) | Experimental Mn ( kg/mol ) | Polydispersity Index (Đ) |

| 25:1 | 3.6 | 1.9 | 1.01 |

| 50:1 | 7.2 | 4.1 | 1.01 |

| 100:1 | 14.3 | 7.5 | 1.02 |

| 200:1 | 28.6 | 14.4 | 1.03 |

| 400:1 | 57.3 | 28.1 | 1.03 |

Role in Ionic Liquid Formulations for Specific Chemical Processes

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as versatile solvents and catalysts for a wide range of chemical processes. nih.gov Task-specific ionic liquids (TSILs) are a subclass of ILs that are designed with specific functional groups to perform a particular function. sigmaaldrich.com The 1,1,3,3-tetramethylguanidinium cation is an ideal component for creating TSILs due to its straightforward synthesis and inherent basicity. researchgate.net

These guanidinium-based ILs are typically synthesized through a simple one-step neutralization reaction between 1,1,3,3-tetramethylguanidine (TMG) and a protic acid. researchgate.net By varying the acid, a range of ILs with different anions and properties can be produced. For example, reacting TMG with acetic acid, sulfuric acid, or trifluoroacetic acid yields 1,1,3,3-tetramethylguanidinium acetate, hydrogen sulfate, or trifluoroacetate, respectively. researchgate.net

These TSILs have proven to be effective catalysts in various organic transformations. They have been successfully employed as catalysts for Knoevenagel condensations, aldol (B89426) reactions, and the synthesis of biolubricants via the esterification of fatty acids. researchgate.net In many cases, these reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net The catalytic activity can be tuned by the choice of the anion, and the IL can often be recovered and reused for several cycles without a significant loss in performance. researchgate.net As previously mentioned, 1,1,3,3-tetramethylguanidinium imidazole has also been specifically formulated for the efficient capture of CO2. rsc.org

Table 2: Examples of 1,1,3,3-Tetramethylguanidinium-Based Task-Specific Ionic Liquids (TSILs) Based on reported syntheses and applications. researchgate.net

| Cation | Anion | Compound Name | Application |

| 1,1,3,3-Tetramethylguanidinium | Acetate | 1,1,3,3-Tetramethylguanidinium Acetate ([TMG][Ac]) | Catalyst for aldol reactions |

| 1,1,3,3-Tetramethylguanidinium | Hydrogen Sulfate | 1,1,3,3-Tetramethylguanidinium Hydrogen Sulfate ([TMG][HSO4]) | Catalyst for biolube synthesis |

| 1,1,3,3-Tetramethylguanidinium | Hydrogen Phosphate | 1,1,3,3-Tetramethylguanidinium Hydrogen Phosphate ([TMG][H2PO4]) | Catalyst for biolube synthesis |

| 1,1,3,3-Tetramethylguanidinium | Trifluoroacetate | 1,1,3,3-Tetramethylguanidinium Trifluoroacetate ([TMG][TFA]) | Catalyst for biolube synthesis |

| 1,1,3,3-Tetramethylguanidinium | Lactate | 1,1,3,3-Tetramethylguanidinium Lactate ([TMG][Lac]) | Catalyst for Knoevenagel condensation |

| 1,1,3,3-Tetramethylguanidinium | Imidazole | 1,1,3,3-Tetramethylguanidinium Imidazole ([TMG][IM]) | Reversible CO2 capture |

Future Research Directions and Emerging Opportunities for 1,1,3,3 Tetramethylguanidinium Azide

Development of Novel Catalytic Systems Utilizing the Azide (B81097) or Guanidinium (B1211019) Moiety

The distinct functionalities within 1,1,3,3-tetramethylguanidinium azide offer significant potential for the design of innovative catalytic systems. The guanidinium cation, known for its high basicity and ability to form strong hydrogen bonds, and the nucleophilic azide anion can be independently or synergistically exploited. researchgate.nettubitak.gov.tr

Future research could focus on leveraging the guanidinium moiety as a Brønsted base or a phase-transfer catalyst. rsc.org Its ability to activate substrates through hydrogen bonding is a key area for exploration in various organic transformations. researchgate.net The development of chiral guanidinium salts derived from TMGA could pave the way for novel asymmetric catalytic processes. researchgate.net

The azide anion, a powerful nucleophile, can also participate in or catalyze various reactions. masterorganicchemistry.com Its role in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, is well-established. wikipedia.org Future work could explore the use of TMGA as a homogenous or supported catalyst in these and other cycloaddition reactions, potentially offering advantages in terms of reactivity and selectivity. rsc.orgnih.gov The synergistic action of the guanidinium cation and the azide anion in a single molecule could lead to bifunctional catalysts for cascade reactions. researchgate.net

Table 1: Potential Catalytic Applications of this compound

| Catalytic Approach | Moiety Utilized | Potential Reactions |

| Brønsted Base Catalysis | Guanidinium | Michael additions, Aldol (B89426) reactions, Knoevenagel condensations |

| Phase-Transfer Catalysis | Guanidinium | Nucleophilic substitutions, Alkylations |

| Asymmetric Catalysis | Chiral Guanidinium | Enantioselective additions, Cycloadditions |

| Nucleophilic Catalysis | Azide | Ring-opening reactions, "Click" chemistry |

| Bifunctional Catalysis | Guanidinium & Azide | Cascade and multicomponent reactions |

Exploration of New Synthetic Methodologies and Reactivity Patterns

While this compound is recognized as an effective azidating agent, its full synthetic potential remains largely untapped. acs.org Future research should aim to uncover new reactivity patterns and develop novel synthetic methodologies centered around this versatile reagent.

One promising avenue is the exploration of its role in multicomponent reactions, where the guanidinium salt could act as a catalyst or a reagent, facilitating the efficient construction of complex molecular architectures. tubitak.gov.tr Furthermore, the reaction of TMGA with various electrophiles could lead to the synthesis of novel nitrogen-rich heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. nih.gov

The thermal and photochemical decomposition of TMGA could generate interesting reactive intermediates, such as nitrenes or other high-energy species. wikipedia.org Investigating the controlled generation and trapping of these intermediates could unlock new synthetic transformations. A deeper understanding of the factors governing the reactivity of TMGA, including solvent effects and the nature of the counter-ion, will be crucial for expanding its synthetic utility. masterorganicchemistry.com Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanisms of TMGA with various substrates, guiding the design of new synthetic applications. nih.govdocumentsdelivered.com

Advanced In Situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize reactions involving this compound, the development and application of advanced in situ characterization techniques are paramount. Real-time monitoring provides crucial information on reaction kinetics, intermediates, and mechanisms, which is often missed by traditional offline analysis. mt.com

Spectroscopic methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the progress of chemical reactions in real-time. nih.gov For instance, inline ATR-FTIR can monitor the disappearance of the characteristic azide stretch and the appearance of new functional groups, providing kinetic data for azidation reactions. nih.gov Benchtop NMR systems, coupled with techniques like Signal Amplification by Reversible Exchange (SABRE), offer the potential for real-time monitoring of azide-alkyne cycloadditions even at low concentrations. nih.govresearchgate.netacs.org

Future research should focus on adapting and optimizing these in situ techniques specifically for reactions involving TMGA. This could involve the use of specialized probes and flow cells compatible with the reaction conditions. The data obtained from these real-time analyses will be invaluable for developing more efficient and selective synthetic processes. mt.com

Sustainable and Scalable Production for Industrial Relevance

For this compound to find widespread application, the development of sustainable and scalable production methods is essential. Traditional synthetic routes to azides and ionic liquids often involve hazardous reagents and generate significant waste. nih.govmdpi.com

Future research in this area should align with the principles of green chemistry, focusing on the use of safer solvents, renewable starting materials, and energy-efficient processes. mdpi.comunibo.itnih.govrsc.org The synthesis of azide ionic liquids where the compound acts as both reagent and solvent presents a promising green approach. nih.govresearchgate.netbohrium.com Exploring one-pot syntheses that minimize purification steps and maximize atom economy would be a significant step towards industrial viability. google.com

Table 2: Green Chemistry Metrics for Evaluating TMGA Synthesis

| Metric | Description | Goal for Sustainable Synthesis |

| Atom Economy | Efficiency of a reaction in converting reactants to products. | Maximize |

| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the product. | Minimize |

| E-Factor | Mass of waste produced per unit of product. | Minimize |

| Solvent Selection | Use of environmentally benign solvents. | Prioritize green solvents (e.g., water, bio-derived solvents) |

| Energy Efficiency | Minimizing energy consumption. | Utilize ambient temperature/pressure conditions, alternative energy sources |

Synergistic Applications in Hybrid and Nanomaterial Systems

The incorporation of this compound into hybrid and nanomaterial systems presents a wealth of emerging opportunities. The unique properties of the guanidinium and azide moieties can be harnessed to create materials with novel functionalities. nih.govnih.gov